molecular formula C17H16N2O3 B286759 N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

Cat. No.: B286759
M. Wt: 296.32 g/mol
InChI Key: FPORWQLIGBDIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide, also known as Meclofenoxate, is a nootropic drug that has been used in scientific research for many years. It is a synthetic compound that was first developed in the 1960s and has been studied extensively for its potential cognitive enhancing properties.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamidee is not fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in memory and learning. By increasing the levels of acetylcholine, N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamidee may improve cognitive function.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamidee has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, as well as increase the levels of dopamine and norepinephrine. In addition, it has been shown to improve cerebral blood flow and oxygen utilization in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamidee is that it has been extensively studied and its effects are well-understood. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamidee is that its effects may be dose-dependent, making it difficult to determine the optimal dosage for a particular experiment.

Future Directions

There are a number of future directions for research on N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamidee. One area of research could be to further investigate its potential to treat cognitive disorders such as Alzheimer's disease. Another area of research could be to investigate its potential to enhance cognitive function in healthy individuals. Additionally, future research could focus on determining the optimal dosage and administration method for N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamidee.

Synthesis Methods

N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamidee is synthesized by the reaction of 4-methoxybenzoyl chloride with 5-methyl-3-isoxazolylamine. The resulting compound is then reacted with acetyl chloride to produce N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamidee. The synthesis method is relatively simple and has been well-established in the scientific community.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamidee has been extensively studied for its potential cognitive enhancing properties. It has been shown to improve memory and learning in both animals and humans. In addition, it has been studied for its potential to treat Alzheimer's disease and other cognitive disorders.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C17H16N2O3/c1-11-3-8-16-14(9-11)15(19-22-16)10-17(20)18-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3,(H,18,20)

InChI Key

FPORWQLIGBDIBW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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